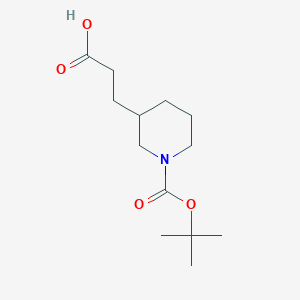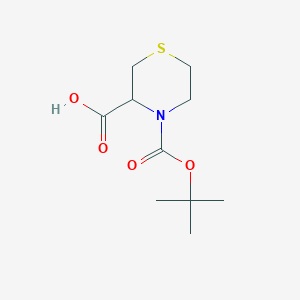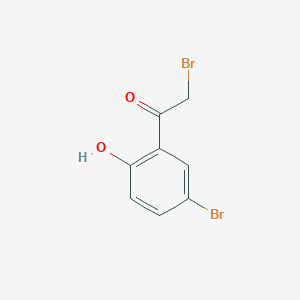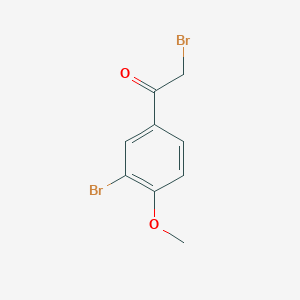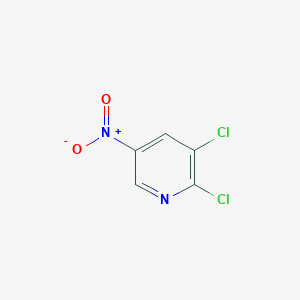
2,3-Dichloro-5-nitropyridine
Descripción general
Descripción
2,3-Dichloro-5-nitropyridine is a compound that is structurally related to various nitropyridines and chloropyridines, which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2,3-dichloro-5-nitropyridine, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,3-dichloro-5-nitropyridine's characteristics.
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves substitution reactions or the condensation of different precursors. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid have been used to obtain various 2,5-disubstituted pyridines with high yields . Similarly, 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which show anticancer activity, were prepared from substituted anilines . These methods could potentially be adapted for the synthesis of 2,3-dichloro-5-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been studied using techniques such as X-ray diffraction and quantum chemical calculations . These studies reveal that hydrogen bonding and steric hindrance play significant roles in the stabilization of the crystal structures. For instance, the crystal structures of various nitropyridine derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds . These findings can provide a basis for understanding the molecular structure of 2,3-dichloro-5-nitropyridine.
Chemical Reactions Analysis
Nitropyridine compounds participate in various chemical reactions, including charge transfer supramolecular assemblies , heterodimerization reactions , and substitution reactions . The reactivity of these compounds is often investigated using molecular electrostatic potential maps and natural bond orbital analysis to predict reactive sites . These studies can inform the potential reactivity of 2,3-dichloro-5-nitropyridine in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives have been characterized using spectroscopic and analytical techniques . Vibrational studies and quantum chemical calculations provide information on the vibrational frequencies and molecular electrostatic potentials . The electronic properties, such as HOMO and LUMO energies, are determined to understand the electronic absorption spectrum and reactivity . These analyses are crucial for predicting the behavior of 2,3-dichloro-5-nitropyridine in various environments and its potential applications in fields such as nonlinear optics and pharmaceuticals.
Aplicaciones Científicas De Investigación
-
Nitropyridines Synthesis and Reactions
- Application Summary : Nitropyridines are synthesized from the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, yielding the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
DDQ as a Versatile and Easily Recyclable Oxidant
- Application Summary : DDQ is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Method of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results : The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
-
Synthesis of Anticancer Agents
-
Synthesis of Antifungal and Antibacterial Agents
-
Synthesis of Imidazopyridines
- Application Summary : From 4-aminopyridine, imidazopyridines have been synthesized . Imidazopyridines are a class of compounds that have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antiviral activities .
- Method of Application : The specific synthesis process would depend on the exact reaction pathway used. Typically, this would involve several steps of organic synthesis, each requiring specific reaction conditions and reagents .
- Results : The end result is the production of imidazopyridines .
-
Synthesis of 2-Substituted-5-Nitropyridines
- Application Summary : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method of Application : As with the synthesis of imidazopyridines, the specific synthesis process would depend on the exact reaction pathway used. This would typically involve several steps of organic synthesis .
- Results : The end result is the production of a series of 2-substituted-5-nitro-pyridines .
Safety And Hazards
2,3-Dichloro-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitropyridine | |
CAS RN |
22353-40-8 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

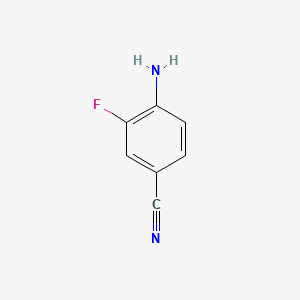
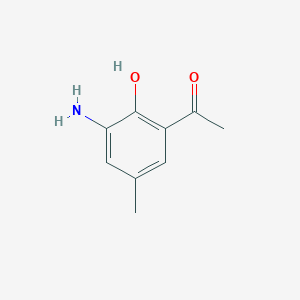
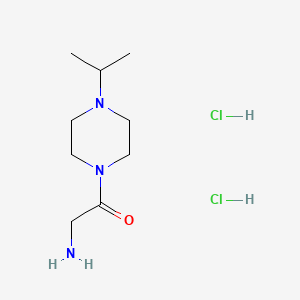
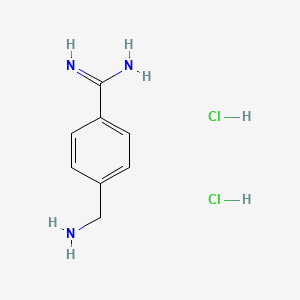
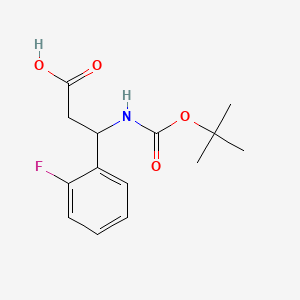
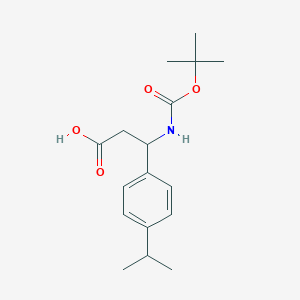
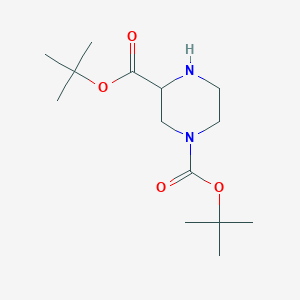
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
